AChE Inhibition Potency: Ambenonium's Sub-Nanomolar IC50 vs. Neostigmine and Pyridostigmine
Ambenonium chloride tetrahydrate demonstrates an IC50 value of 0.7 nM against human AChE (hAChE), making it approximately 50-fold more potent than neostigmine (IC50 = 36 nM) and 470-fold more potent than pyridostigmine (IC50 = 330 nM) in standardized in vitro assays [1]. This data is derived from recombinant human enzyme studies, providing a direct, quantitative basis for its superior in vitro potency.
| Evidence Dimension | Inhibitory Potency against Human Acetylcholinesterase (hAChE) |
|---|---|
| Target Compound Data | IC50 = 0.7 nM |
| Comparator Or Baseline | Neostigmine (IC50 = 36 nM); Pyridostigmine (IC50 = 330 nM) |
| Quantified Difference | 51-fold more potent than neostigmine; 471-fold more potent than pyridostigmine |
| Conditions | In vitro enzyme inhibition assay using recombinant human AChE |
Why This Matters
For procurement, this sub-nanomolar potency translates to significantly lower mass requirements for achieving equivalent in vitro enzyme inhibition, reducing cost-per-experiment and minimizing potential off-target effects at higher concentrations.
- [1] Therapeutic Target Database (TTD). Drug Potency against Acetylcholinesterase (AChE) Target. T30082. View Source
